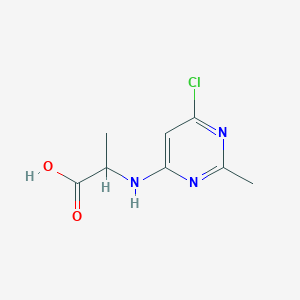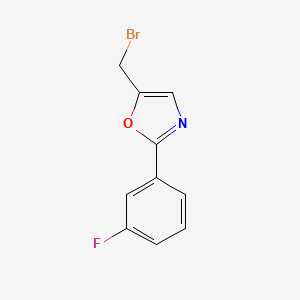
5-(Bromomethyl)-2-(3-fluorophenyl)oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Fluorocyclization of N-Propargylamides to Oxazoles
A study by Herszman, Berger, and Waldvogel (2019) presented a sustainable synthesis method for 5-fluoromethyl-2-oxazoles using electrochemistry, offering a green alternative to conventional reagent-based approaches (Herszman, Berger, & Waldvogel, 2019). This method could potentially be applied or adapted for the synthesis of 5-(Bromomethyl)-2-(3-fluorophenyl)oxazole, emphasizing environmentally friendly synthesis routes.
Synthesis and Polymerization Abilities of Oxazol-5-one Fluorophores
Research by Ozturk Urut et al. (2018) on new fluorescent oxazol-5-one fluorophores, including their synthesis, spectroscopic characterization, and polymerization abilities, suggests the utility of oxazole derivatives in developing light-emitting materials (Ozturk Urut et al., 2018). This could imply potential applications of 5-(Bromomethyl)-2-(3-fluorophenyl)oxazole in materials science, particularly in the area of organic electronics or photonics.
Antimicrobial Screening of Fluorinated 1,2,4-Triazole and Oxazole Derivatives
A study by Rezki et al. (2017) on the synthesis and antimicrobial screening of novel 1,2,3-triazoles tethering fluorinated 1,2,4-triazole and lipophilic side chain demonstrated promising antimicrobial activity (Rezki et al., 2017). Although this research focused on triazole derivatives, the methodological approaches and findings could be relevant to the development of antimicrobial agents based on the oxazole ring system, including 5-(Bromomethyl)-2-(3-fluorophenyl)oxazole.
Ring Oxidation of Oxazoles to Oxazolones
Arora et al. (2012) described the novel ring oxidation of 4- or 5-substituted 2H-oxazoles to 2-oxazolones, providing insights into metabolic transformations and potential synthetic applications (Arora, Philip, Huang, & Shu, 2012). This suggests that the metabolism and synthetic derivatization of compounds like 5-(Bromomethyl)-2-(3-fluorophenyl)oxazole could be subjects of interest for pharmaceutical chemistry research.
Safety and Hazards
Propriétés
IUPAC Name |
5-(bromomethyl)-2-(3-fluorophenyl)-1,3-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFNO/c11-5-9-6-13-10(14-9)7-2-1-3-8(12)4-7/h1-4,6H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBVNKHULZBTVPY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC=C(O2)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Bromomethyl)-2-(3-fluorophenyl)oxazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


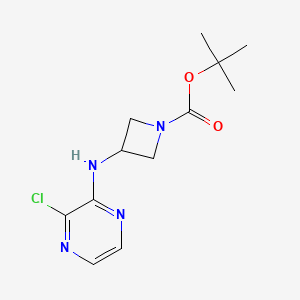
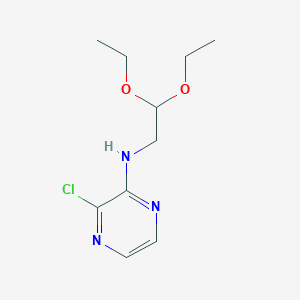
![8-(3-Chloropyrazin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1479194.png)
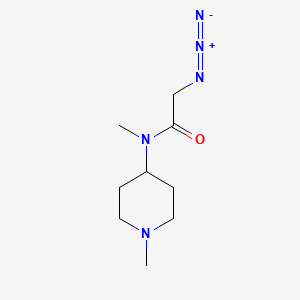

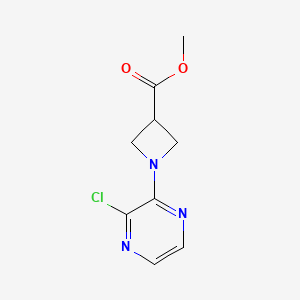
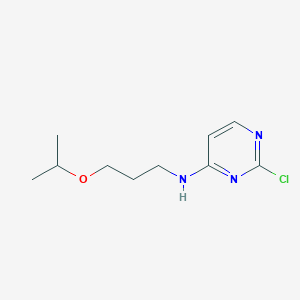
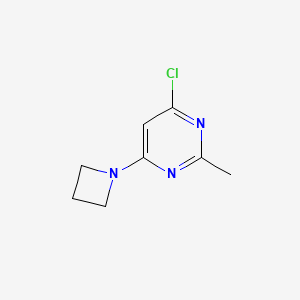
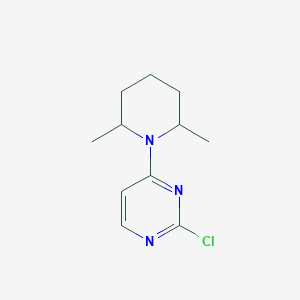

![3-(chloromethyl)-6-phenyl-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine](/img/structure/B1479209.png)
